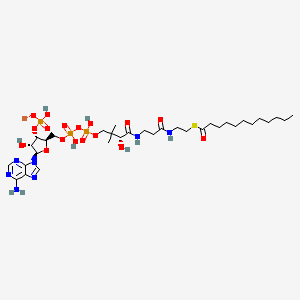

Lauroyl coenzyme A lithium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lauroyl coenzyme A lithium salt is a useful research compound. Its molecular formula is C33H57N7O17P3S.Li and its molecular weight is 955.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Lauroylation of Wheat Straw Hemicelluloses : A study by Ren et al. (2008) examined the lauroylation of wheat straw hemicelluloses. The process was optimized for various parameters like lauroyl chloride concentration and reaction time. They found that lauroylation occurred at the C-3 position of the xylose unit in hemicelluloses and observed changes in structure through FT-IR and NMR spectroscopy (Ren et al., 2008).

Polymer Electrolytes and Lithium Triflate : Khiar et al. (2014) focused on the effect of lithium triflate on the structural and conduction properties of lauroyl (L)-chitosan/poly(metylmethacryalate) (PMMA)-based polymer electrolytes. They observed that samples with 30 wt% of LiCF3SO3 showed the highest conductivity at room temperature (Khiar et al., 2014).

Lithium Salts in Psychiatric Practice : Hartigan (1963) reported on the use of lithium salts in psychiatric practice. Lithium salts were found to have significant clinical value in the treatment of manic patients, as observed in various studies and clinical trials (Hartigan, 1963).

Fluorescent Chemosensor for Lithium Ion Sensing : Citterio et al. (2007) developed a novel lithium fluoroionophore for the determination of Li+, demonstrating its high selectivity and effectiveness in quantitative measurements of lithium in clinical samples (Citterio et al., 2007).

Lithium and Sodium Transport in Red Cells : Haas et al. (1975) explored the coupling of lithium to sodium transport in human red cells. Their study provided insights into the mechanisms of lithium ions' transport and its implications in the treatment of affective psychoses (Haas et al., 1975).

Lithium Salts in Bipolar Disorder : Freitas et al. (2006) discussed the competition between Li+ and Mg2+ ions and its significance in the pharmacological action of lithium salts in bipolar disorder. They suggested that a competition mechanism between these ions might underlie the therapeutic effects of lithium (Freitas et al., 2006).

Clinical Use of Lithium Salts : Tondo et al. (2019) provided a comprehensive guide on the safe clinical use of lithium salts for treating major mood disorders. They highlighted the importance of clinical monitoring and management of adverse effects (Tondo et al., 2019).

Lithium in Circadian Rhythm Disruptions : Li et al. (2012) investigated the impacts of lithium on circadian pacemaking and found that lithium lengthens the period of circadian rhythms and enhances the amplitude of circadian protein oscillations (Li et al., 2012).

Mecanismo De Acción

Safety and Hazards

Lauroyl coenzyme A lithium salt is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

Análisis Bioquímico

Biochemical Properties

Lauroyl coenzyme A lithium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is involved in lipid biosynthesis and fatty acid transport . Coenzyme A acts as a transport molecule to help move and target specific compounds .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid biosynthesis and fatty acid transport It interacts with various enzymes or cofactors in these pathways

Propiedades

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNUZMNRIPYTPZ-CDSRRKEDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)